1H-Indole-1-propanamine, 5-bromo-
CAS No.:
Cat. No.: VC16261159
Molecular Formula: C11H13BrN2
Molecular Weight: 253.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13BrN2 |
|---|---|
| Molecular Weight | 253.14 g/mol |
| IUPAC Name | 3-(5-bromoindol-1-yl)propan-1-amine |
| Standard InChI | InChI=1S/C11H13BrN2/c12-10-2-3-11-9(8-10)4-7-14(11)6-1-5-13/h2-4,7-8H,1,5-6,13H2 |
| Standard InChI Key | ISKKTAPNCTVXMO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CN2CCCN)C=C1Br |
Introduction
Structural and Molecular Characteristics
Core Indole Framework
The indole nucleus consists of a fused benzene and pyrrole ring system, providing a planar aromatic structure with distinct electronic properties. The bromine atom at the 5-position introduces steric and electronic effects that influence intermolecular interactions, while the propanamine side chain (-CH2CH2CH2NH2) enhances solubility and potential hydrogen-bonding capabilities .
Molecular Formula and Weight
Based on structural analysis, 1H-Indole-1-propanamine, 5-bromo- has the molecular formula C11H13BrN2, derived by adding a propanamine group to 5-bromoindole (C8H6BrN) . This results in a molecular weight of 253.14 g/mol, calculated as follows:
-
Carbon (12.01 × 11) = 132.11
-
Hydrogen (1.01 × 13) = 13.13
-
Bromine (79.90 × 1) = 79.90
-
Nitrogen (14.01 × 2) = 28.02
Total = 253.16 g/mol (theoretical).
Spectroscopic Properties
While experimental data for this compound are scarce, analogous brominated indoles exhibit characteristic UV-Vis absorption peaks near 280–290 nm due to π→π* transitions in the aromatic system . Nuclear magnetic resonance (NMR) spectra would likely show signals for the indole protons (6.5–7.5 ppm), the methylene groups in the propanamine chain (1.5–3.0 ppm), and the NH2 group (broad signal near 5.0 ppm) .
Synthetic Pathways and Modifications
Bromination of Indole
The synthesis of 5-bromoindole, a key precursor, typically involves electrophilic aromatic substitution using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst . For example:
This step regioselectively substitutes the 5-position due to the electron-donating effects of the pyrrole nitrogen .
Purification and Characterization
Crude products are typically purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized using HPLC, mass spectrometry, and NMR .
Biological Activities and Mechanisms
Receptor Binding Affinity
Indole derivatives are known to interact with serotonin (5-HT) receptors and trace amine-associated receptors (TAARs) . The propanamine side chain in 1H-Indole-1-propanamine, 5-bromo- may enhance binding to TAAR1, which regulates dopamine and serotonin pathways, though experimental validation is needed .
Enzyme Inhibition
Preliminary studies on similar compounds suggest inhibitory effects on cytochrome P450 enzymes and monoamine oxidases (MAOs), indicating potential applications in neuropharmacology .
Applications in Medicinal Chemistry
Drug Development
The compound’s structure aligns with pharmacophores for antipsychotic and antidepressant agents. For example:
Biochemical Probes
Fluorescent tagging of the propanamine group could enable imaging studies targeting indole-binding proteins in cellular systems.
Comparative Analysis with Structural Analogs
Challenges and Future Directions
Synthetic Optimization
Current methods for introducing the propanamine group suffer from low yields (∼30–40%). Future work could explore transition-metal-catalyzed amination or microwave-assisted synthesis to improve efficiency .
In Vivo Studies
No toxicity or pharmacokinetic data are available. Animal models are needed to assess blood-brain barrier penetration and metabolic stability.
Target Validation
High-throughput screening against receptor libraries could identify specific biological targets, guiding structure-activity relationship (SAR) studies.
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